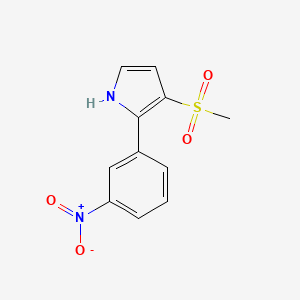
3-(Methylsulfonyl)-2-(3-nitrophenyl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylsulfonyl)-2-(3-nitrophenyl)-1H-pyrrole is a complex organic compound characterized by the presence of a pyrrole ring substituted with a methylsulfonyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonyl)-2-(3-nitrophenyl)-1H-pyrrole typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor followed by sulfonylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution on the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfonyl)-2-(3-nitrophenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The methylsulfonyl group can be oxidized to a sulfone.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Conditions often involve the use of Lewis acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions include various substituted pyrroles, amines, and sulfones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Methylsulfonyl)-2-(3-nitrophenyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(Methylsulfonyl)-2-(3-nitrophenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, potentially leading to antimicrobial or anticancer effects. The methylsulfonyl group may also play a role in modulating the compound’s reactivity and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylsulfonyl)-2-(4-nitrophenyl)-1H-pyrrole
- 3-(Methylsulfonyl)-2-(2-nitrophenyl)-1H-pyrrole
- 3-(Ethylsulfonyl)-2-(3-nitrophenyl)-1H-pyrrole
Uniqueness
3-(Methylsulfonyl)-2-(3-nitrophenyl)-1H-pyrrole is unique due to the specific positioning of the nitro and methylsulfonyl groups on the pyrrole ring, which influences its chemical reactivity and potential applications. The combination of these functional groups provides a distinct set of properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C11H10N2O4S |
|---|---|
Molecular Weight |
266.28 g/mol |
IUPAC Name |
3-methylsulfonyl-2-(3-nitrophenyl)-1H-pyrrole |
InChI |
InChI=1S/C11H10N2O4S/c1-18(16,17)10-5-6-12-11(10)8-3-2-4-9(7-8)13(14)15/h2-7,12H,1H3 |
InChI Key |
HLUHNNCGWBUXRT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(NC=C1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


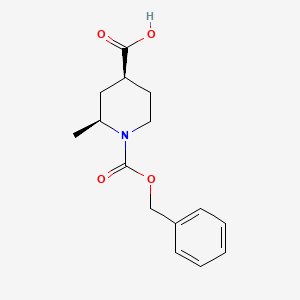
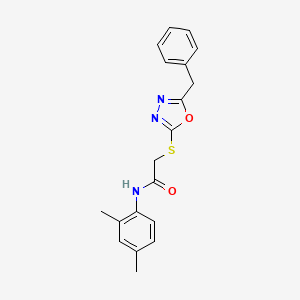

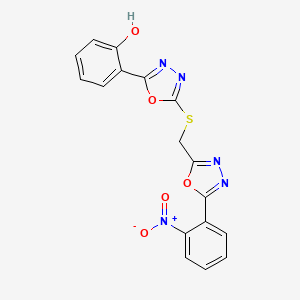
![(3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol](/img/structure/B11776357.png)
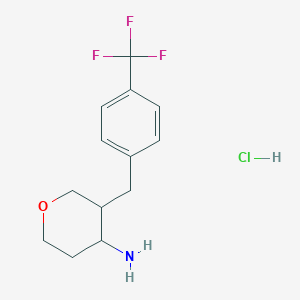
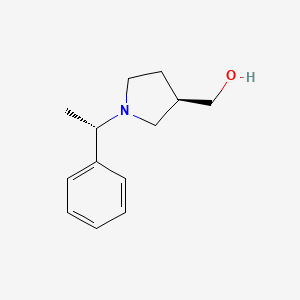
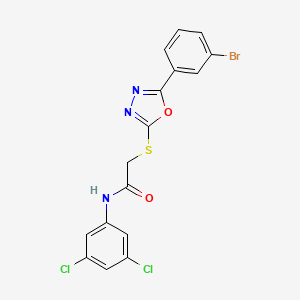
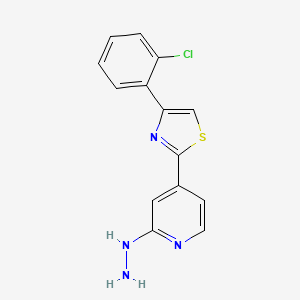



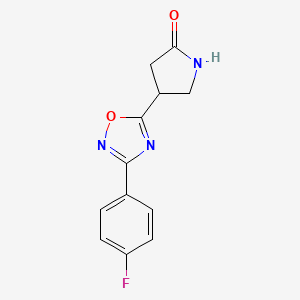
![(3AR,6AS)-Tert-butyl hexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate](/img/structure/B11776411.png)
